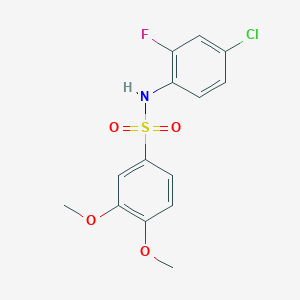
4-(2-chlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(2-chlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community for its potential applications in research.
Aplicaciones Científicas De Investigación
4-(2-chlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential as a tool compound in neuroscience research. It has been shown to selectively block the function of a type of potassium channel in the brain known as KCNQ channels. This channel is involved in regulating the excitability of neurons, and blocking its function can lead to changes in neuronal activity. This compound has been used to study the role of KCNQ channels in various physiological processes, including pain perception, epilepsy, and sleep regulation.
Mecanismo De Acción
4-(2-chlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide acts as a selective blocker of KCNQ channels by binding to a specific site on the channel. This binding prevents the channel from opening, which reduces the flow of potassium ions out of the cell. This, in turn, leads to an increase in the excitability of neurons.
Biochemical and physiological effects:
This compound has been shown to have a range of effects on different physiological processes. In studies on pain perception, this compound has been shown to reduce the sensitivity of neurons to painful stimuli. In studies on epilepsy, this compound has been shown to reduce the frequency and severity of seizures. In studies on sleep regulation, this compound has been shown to increase the amount of time spent in non-REM sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-chlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is its selectivity for KCNQ channels, which allows for targeted manipulation of neuronal activity. However, one limitation is that its effects on other physiological processes may complicate interpretation of results. Additionally, its potency and duration of action may vary depending on the experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 4-(2-chlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as epilepsy and chronic pain. Additionally, further studies on its effects on sleep regulation may provide insights into the mechanisms underlying sleep-wake cycles. Finally, continued research on its mechanism of action and selectivity may lead to the development of more refined tools for studying neuronal activity.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-13-5-1-4-8-16(13)21-9-11-22(12-10-21)17(23)20-15-7-3-2-6-14(15)19/h1-8H,9-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLFCGPWWGUINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422508.png)

![N-(1-phenylethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422522.png)
![N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4422523.png)
![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4422540.png)
![2-[(3-methoxybenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B4422543.png)
![N-(4-ethoxyphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422546.png)


![N-(4-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422566.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4422594.png)
![(2-isopropoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)methanol](/img/structure/B4422600.png)